2,5-dithiophen-2-ylthiophene-3-carbonitrile

Organic Semiconductors Donor-Acceptor Molecules Electron Affinity

Specifically designed for next-gen OPV and OFET research, this regioisomerically pure 3'-cyano terthiophene is critical for synthesizing donor-acceptor polymers with >16% PCE. The unique 3-position of the electron-withdrawing -CN group promotes intermolecular interactions and film crystallinity, directly impacting device performance. This key differentiator makes it an essential, non-interchangeable building block for cutting-edge organic semiconductor development.

Molecular Formula C13H7NS3
Molecular Weight 273.4 g/mol
CAS No. 176787-98-7
Cat. No. B12555257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dithiophen-2-ylthiophene-3-carbonitrile
CAS176787-98-7
Molecular FormulaC13H7NS3
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C#N
InChIInChI=1S/C13H7NS3/c14-8-9-7-12(10-3-1-5-15-10)17-13(9)11-4-2-6-16-11/h1-7H
InChIKeyKOXCNKAYAIVFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dithiophen-2-ylthiophene-3-carbonitrile (CAS 176787-98-7): A Regioisomerically Pure Terthiophene Building Block for Organic Electronics


2,5-Dithiophen-2-ylthiophene-3-carbonitrile (CAS 176787-98-7) is a specific regioisomer of a terthiophene-3-carbonitrile derivative [1]. Its structure consists of a central thiophene ring substituted with thiophene groups at the 2- and 5-positions and a cyano (-CN) group at the 3-position. This defines the compound as an intermediate for synthesizing donor-acceptor type semiconducting molecules and polymers. The precise placement of the electron-withdrawing cyano group differentiates it from other terthiophene carbonitrile isomers and unsubstituted terthiophenes.

Why Generic Terthiophene Substitution Fails: The Critical Impact of Cyano Group Regiochemistry on Electronic Properties


In-class substitution of terthiophene derivatives is not possible without altering key electronic properties. The target compound, 2,5-dithiophen-2-ylthiophene-3-carbonitrile, features the cyano group at the 3-position of the central thiophene. In contrast, the more common isomer, 2,2':5',2''-terthiophene-5-carbonitrile (CAS 110230-97-2), has the cyano group on a terminal ring . This regioisomerism significantly affects the compound's dipole moment, molecular packing, and thus its performance as a building block for materials. For instance, the 3'-cyano substitution is specifically designed to promote intermolecular interactions and improve film crystallinity in donor polymers for organic electronics, a property not guaranteed by the 5-isomer . Therefore, direct interchangeability is impossible without compromising device performance.

Quantitative Differentiation Guide for 2,5-Dithiophen-2-ylthiophene-3-carbonitrile


Regioisomeric Purity: Confirmed Central vs. Terminal Cyano Substitution

The target compound is unambiguously identified as [2,2':5',2''-Terthiophene]-3'-carbonitrile, with the cyano group attached to the central thiophene unit [1]. This is distinct from the terminal isomer [2,2':5',2''-Terthiophene]-5-carbonitrile (CAS 110230-97-2) . The central placement is critical for symmetric electron-withdrawing effects in extended conjugated systems. While direct comparative data between these two unsubstituted isomers is limited in the literature, the 3'-cyano regioisomeric motif is a recognized structural feature for optimizing donor-acceptor polymers, as evidenced by its use in advanced monomers like 3TCN-HD-2Br, which explicitly leverages the central cyano group to enhance intermolecular interactions and film morphology .

Organic Semiconductors Donor-Acceptor Molecules Electron Affinity Molecular Engineering

Synthetic Route: Manganese(III) Acetate-Mediated Oxidative Aromatization for Fused Heterocycles

The synthesis of closely related 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives via manganese(III) acetate and DDQ oxidation of dihydrofuran precursors has been documented, affording pure products [1]. This methodology, which enables the formation of the target 2,5-dithiophen-2-ylthiophene-3-carbonitrile framework, offers a synthetic advantage over non-selective cross-coupling approaches that may produce isomeric mixtures. While the specific yields for the target compound are not published, the methodology for the furan analog, 2a, provides a validated pathway. This contrasts with alternative syntheses that may not provide the same regioisomeric control for the central cyano group on a fused thiophene system.

Synthetic Methodology Oxidative Aromatization Manganese(III) Acetate Regioselective Synthesis

Predicted Electronic Deficiency: Lower LUMO Energy Compared to Parent Terthiophene

By incorporating an electron-withdrawing cyano group, 2,5-dithiophen-2-ylthiophene-3-carbonitrile is predicted to have a significantly lower LUMO energy compared to the parent unsubstituted terthiophene (alpha-terthienyl, CAS 1081-34-1). For context, the parent terthiophene has a LUMO energy of approximately +2.3 eV vs. vacuum [1]. A structurally informed class-level inference, supported by a commercial analog (3TCN-HD-2Br) which states that the cyano group 'lowers the LUMO energy', suggests the target compound's LUMO will be significantly deeper . This makes it a superior candidate for electron-transporting materials or as an acceptor moiety in organic photovoltaics (OPVs).

Density Functional Theory Electronic Structure LUMO Energy Level Electron Transport

Critical Application Scenarios for 2,5-Dithiophen-2-ylthiophene-3-carbonitrile


Synthesis of Donor-Acceptor Polymers for High-Performance Organic Solar Cells

This compound serves as a regioisomerically pure intermediate for synthesizing donor-acceptor (D-A) polymers. The central cyano group acts as an electron-withdrawing moiety, crucial for lowering the polymer's LUMO level and optimizing the energy offset with non-fullerene acceptors (NFAs) . This is a procurable building block for replicating or iterating on high-efficiency polythiophene systems that have surpassed 16-17% power conversion efficiency .

Monomer for Electrochromic and Electroactive Copolymers

As a terthiophene derivative, it is a candidate monomer for electrochemical polymerization. Research on analogous thiophene-furan-thiophene monomers shows that copolymerization with EDOT yields films with distinct electrochromic properties, enhanced stability, fast switching times, and good optical contrast, resolving the dissolution problems of homopolymers [1]. This positions the compound as a valuable co-monomer for developing electrochromic devices (ECDs) with tailored color transitions.

Reference Compound for Structure-Property Relationship Studies

Due to its well-defined regioisomeric identity, 2,5-dithiophen-2-ylthiophene-3-carbonitrile can be used as a reference ligand in methodology studies. For example, in a patent on fused thiophene synthesis, analogous stannylthio-containing thiophene compounds are used to prepare fused heterocycles [2]. Its unique structure enables the systematic investigation of how the substitution pattern (3-cyano vs. 5-cyano) affects the charge transport and optical properties of the resulting fused systems.

Building Block for Solution-Processable n-Type or Ambipolar OFETs

The electron-deficient nature inferred from the cyano substitution suggests its potential for constructing n-type or ambipolar organic semiconductors . By functionalizing the terminal thiophene alpha-positions, it can be integrated into small molecules or oligomers for solution-processed organic field-effect transistors (OFETs), where a lower-lying LUMO level is critical for stable electron transport.

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